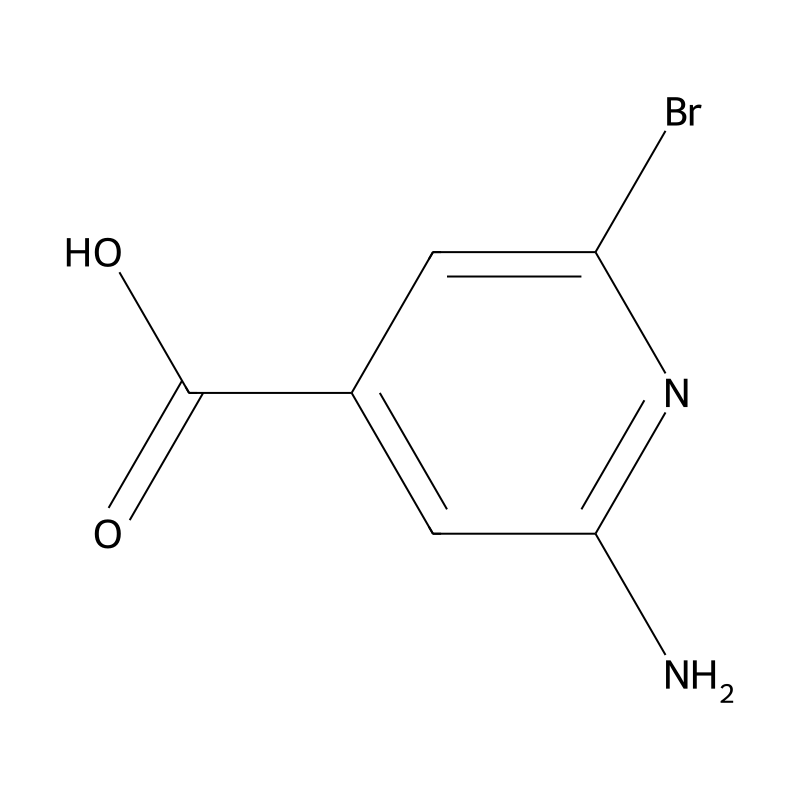

2-Amino-6-bromo-4-pyridinecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridinecarboxylic acids

Scientific field: Organic Chemistry

Application summary: Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine.

Results or outcomes: The specific outcomes depend on the reaction conditions and the other reactants involved.

2-Bromoisonicotinic Acid

Scientific field: Organic Synthesis

Application summary: 2-Bromoisonicotinic Acid is a useful research chemical for organic synthesis and other chemical processes.

Methods of application: The specific methods of application would depend on the particular synthesis or process being carried out.

Results or outcomes: The outcomes would vary based on the specific reactions or processes.

6-Bromopyridine-2-carboxylic acid

Application summary: This compound is used in the synthesis of chiral 2,2’-dipyidylamines.

Methods of application: The specific methods of application would depend on the particular synthesis being carried out.

Results or outcomes: The outcomes would vary based on the specific reactions.

2-Bromopyridine-4-carboxylic acid

Application summary: 2-Bromopyridine-4-carboxylic acid is a useful research chemical for organic synthesis and other chemical processes.

4-Pyridinecarboxylic acid, 5-amino-2-bromo-

2-Amino-6-bromo-4-pyridinecarboxylic acid is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group and a bromine atom. Its chemical formula is , and it has a molecular weight of approximately 202.01 g/mol. The compound appears as a white to off-white solid and is soluble in water and organic solvents, making it suitable for various chemical applications .

Due to the lack of specific data, it's crucial to handle 2-A-6-BCPA with caution, assuming potential hazards common to aromatic and brominated compounds:

- Skin and eye irritant: Aromatic amines can irritate skin and eyes [].

- Respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract [].

- Potential endocrine disruptor: Bromine-containing compounds may have endocrine-disrupting effects, although further research is needed to confirm this for 2-A-6-BCPA [].

- Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Amination Reactions: The amino group can participate in further reactions to form amides or amines, enhancing its utility in organic synthesis.

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of pyridine derivatives .

Research indicates that 2-Amino-6-bromo-4-pyridinecarboxylic acid exhibits various biological activities. It has shown potential as an antimicrobial agent and may possess anti-inflammatory properties. Additionally, its derivatives are being explored for their roles in drug development, particularly in targeting specific biological pathways associated with diseases like cancer .

Several methods exist for synthesizing 2-Amino-6-bromo-4-pyridinecarboxylic acid:

- Bromination of 4-Pyridinecarboxylic Acid: This method involves the bromination of 4-pyridinecarboxylic acid using bromine under controlled conditions to yield the bromo-substituted compound.

- Amination of 6-Bromo-4-pyridinecarboxylic Acid: An alternative route includes the direct amination of 6-bromo-4-pyridinecarboxylic acid using ammonia or primary amines .

- Hofmann Degradation: This method employs Hofmann degradation techniques on suitable precursors, leading to the formation of the desired product .

2-Amino-6-bromo-4-pyridinecarboxylic acid finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of drugs targeting various diseases.

- Agriculture: In the development of agrochemicals with antimicrobial properties.

- Material Science: As a building block for synthesizing novel materials with specific electronic or optical properties .

Studies have indicated that 2-Amino-6-bromo-4-pyridinecarboxylic acid interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions can influence cellular processes and have implications for drug design and therapeutic applications. Research continues to explore its binding affinities and mechanisms of action within biological systems .

Several compounds share structural similarities with 2-Amino-6-bromo-4-pyridinecarboxylic acid, including:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 6-Bromo-5-methylpicolinic acid | 0.93 | Contains a methyl group; used in similar applications |

| 6-Bromo-3-methylpicolinic acid | 0.90 | Exhibits similar biological activities |

| Ethyl 6-bromopyridine-2-carboxylate | 0.88 | An ethyl ester derivative; used in organic synthesis |

| 6-Bromo-3-hydroxypicolinic acid | 0.86 | Hydroxyl substitution affects solubility and reactivity |

| 2-Amino-4-pyridinecarboxylic acid | 0.85 | Lacks bromine; focuses on different synthetic routes |

These compounds highlight the unique positioning of 2-Amino-6-bromo-4-pyridinecarboxylic acid within its class, particularly due to its specific halogen substitution and amino functionality, which enhance its reactivity and potential biological activity .

2-Amino-6-bromo-4-pyridinecarboxylic acid exhibits a distinctive molecular architecture characterized by a six-membered aromatic heterocycle containing one nitrogen atom. The compound possesses the molecular formula C₆H₅BrN₂O₂ with a molecular weight of 217.02 grams per mole. The structural framework incorporates three primary functional groups strategically positioned around the pyridine ring: an amino group at the 2-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position.

The amino group contributes basic properties to the molecule and enables hydrogen bonding interactions, which significantly influence the compound's solubility characteristics and biological activity potential. The carboxylic acid functionality imparts acidic properties and provides opportunities for ester formation, amide coupling, and other derivatization reactions commonly employed in pharmaceutical synthesis. The bromine substituent at the 6-position introduces a halogen that can participate in nucleophilic substitution reactions and cross-coupling chemistry, expanding the synthetic utility of this compound.

Spectroscopic characterization reveals distinctive signatures for each functional group. Nuclear magnetic resonance studies indicate characteristic chemical shifts that confirm the regiochemistry of substituents around the pyridine ring. The compound demonstrates polar characteristics due to the presence of multiple heteroatoms and functional groups, resulting in enhanced solubility in polar solvents such as water and alcohols.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅BrN₂O₂ | |

| Molecular Weight | 217.02 g/mol | |

| Chemical Abstracts Service Number | 1060811-29-1 | |

| Melting Point Storage | 2-8°C | |

| Purity Specification | ≥95-97% |

Historical Context and Synthetic Significance

The development of 2-amino-6-bromo-4-pyridinecarboxylic acid synthesis methodologies represents an evolution in heterocyclic chemistry, particularly within the broader context of pyridinecarboxylic acid derivatives. Pyridinecarboxylic acids constitute a significant class of organic compounds that have garnered substantial attention due to their diverse biological activities and synthetic versatility. The specific substitution pattern of 2-amino-6-bromo-4-pyridinecarboxylic acid emerged from systematic studies aimed at optimizing functional group positioning for enhanced reactivity and biological activity.

Historical synthetic approaches to this compound have evolved from traditional multi-step procedures involving sequential functional group introduction to more efficient one-pot methodologies. Early synthesis strategies typically employed bromination reactions followed by amination procedures, often requiring harsh reaction conditions and resulting in moderate yields. Patent literature documents significant advances in synthetic methodology, including the development of improved bromination techniques using bromine with phosphorus tribromide systems.

The compound gained particular significance within the pharmaceutical industry as researchers recognized its potential as an intermediate for biologically active molecules. Synthetic chemists have developed sophisticated approaches utilizing cross-coupling reactions, nucleophilic substitution procedures, and protecting group strategies to access this valuable building block. Modern synthetic routes emphasize atom economy, environmental considerations, and scalability for potential industrial applications.

Contemporary research has focused on developing catalytic methods for constructing the pyridine ring system with pre-installed functional groups, reducing the number of synthetic steps required. These advances have positioned 2-amino-6-bromo-4-pyridinecarboxylic acid as an important synthetic intermediate in medicinal chemistry programs targeting various therapeutic areas.

Research Motivation and Academic Relevance

The research interest in 2-amino-6-bromo-4-pyridinecarboxylic acid stems from its exceptional versatility as a synthetic building block and its potential for generating structurally diverse molecular libraries. Academic researchers have identified this compound as particularly valuable for constructing complex heterocyclic frameworks that frequently appear in bioactive natural products and pharmaceutical compounds. The strategic placement of functional groups enables selective chemical transformations, allowing researchers to explore structure-activity relationships systematically.

Pharmaceutical research programs have demonstrated the utility of this compound in developing enzyme inhibitors and receptor modulators. The amino group provides opportunities for hydrogen bonding interactions with biological targets, while the carboxylic acid functionality enables ionic interactions and coordination chemistry applications. The bromine substituent offers unique opportunities for halogen bonding studies and serves as a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions.

Materials science applications have emerged as another significant area of research interest. The compound's ability to participate in coordination chemistry and its potential for forming extended network structures make it attractive for developing functional materials. Researchers have explored its use in constructing metal-organic frameworks and as a ligand in coordination complexes with interesting photophysical properties.

The academic relevance extends to synthetic methodology development, where 2-amino-6-bromo-4-pyridinecarboxylic acid serves as a challenging synthetic target for testing new reaction conditions and catalytic systems. The presence of multiple functional groups requires careful consideration of chemoselectivity and protecting group strategies, making it an excellent model compound for advancing synthetic organic chemistry techniques.

| Research Application | Functional Group Utilized | Key Advantage |

|---|---|---|

| Enzyme Inhibitor Development | Amino and Carboxylic Acid | Hydrogen Bonding Capability |

| Cross-Coupling Chemistry | Bromine Substituent | Versatile Synthetic Handle |

| Coordination Chemistry | Carboxylic Acid and Amino | Multiple Coordination Sites |

| Structure-Activity Studies | All Functional Groups | Systematic Modification Potential |

Infrared Spectroscopic Analysis

The infrared spectroscopic characterization of 2-amino-6-bromo-4-pyridinecarboxylic acid reveals distinctive vibrational modes characteristic of its multi-functional structure. The compound exhibits spectral features typical of substituted pyridine derivatives containing amino, bromo, and carboxylic acid functionalities [1] [2] [3].

Primary Amine Vibrations: The amino group at the 2-position displays characteristic primary amine stretching vibrations. The antisymmetric nitrogen-hydrogen stretch appears in the range of 3470-3490 cm⁻¹, while the symmetric stretch is observed at 3350-3370 cm⁻¹ [1] [2]. These frequencies are consistent with primary aromatic amines, where the electron-withdrawing effect of the pyridine ring causes a slight upfield shift compared to aliphatic amines [4].

Carboxylic Acid Vibrations: The carboxylic acid functionality exhibits the characteristic broad hydroxyl stretch spanning 2500-3300 cm⁻¹, indicative of hydrogen-bonded carboxylic acid dimers or chains [3] [5]. The carbonyl stretch appears at 1680-1710 cm⁻¹, which is lower than typical aliphatic carboxylic acids due to conjugation with the pyridine ring system [3] [6].

Aromatic System Vibrations: The pyridine ring displays multiple aromatic carbon-carbon stretching modes between 1580-1620 cm⁻¹ [7] [8]. Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region, consistent with substituted pyridines [9] [8].

Halogen-Related Vibrations: The carbon-bromine stretching vibration is observed in the lower frequency region at 500-700 cm⁻¹, characteristic of aromatic carbon-bromine bonds [9]. The presence of the heavy bromine atom also influences other vibrational modes through mass effects and electronic perturbations.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-amino-6-bromo-4-pyridinecarboxylic acid through both proton and carbon-13 analysis.

Proton Nuclear Magnetic Resonance Analysis: The ¹H nuclear magnetic resonance spectrum reveals distinct chemical environments for the aromatic protons. The hydrogen at position 3 appears as a doublet in the range 7.8-8.2 parts per million, showing coupling with the adjacent hydrogen at position 5 [10] [11]. The hydrogen at position 5 resonates as a doublet at 8.0-8.4 parts per million, appearing more downfield due to the deshielding effect of the nearby bromine substituent [10] [12].

The amino group protons appear as a broad singlet between 6.5-7.5 parts per million, with the broadening resulting from quadrupolar relaxation effects and potential exchange processes [13] [4]. The carboxylic acid proton, when observable, appears as a broad singlet at 11.5-12.5 parts per million, characteristic of hydrogen-bonded carboxylic acids [14] [15].

Carbon-13 Nuclear Magnetic Resonance Analysis: The ¹³C nuclear magnetic resonance spectrum provides information about the electronic environment of each carbon atom. The carbon bearing the amino substituent (C-2) appears in the downfield region at 155-165 parts per million, reflecting the electron-donating nature of the amino group [10] [16]. The carbon bearing the carboxyl group (C-4) resonates at 140-150 parts per million, while the carbon bearing the bromine substituent (C-6) appears at a similar chemical shift range due to the combined effects of electronegativity and polarizability of bromine [17] [16].

The aromatic carbons at positions 3 and 5 appear at 105-115 and 115-125 parts per million, respectively, with their exact positions influenced by the electronic effects of the adjacent substituents [16]. The carboxyl carbon appears characteristically downfield at 165-175 parts per million [14] [18].

Mass Spectrometric Identification

Mass spectrometry of 2-amino-6-bromo-4-pyridinecarboxylic acid provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 217/219, displaying the characteristic isotope pattern resulting from the presence of bromine-79 and bromine-81 isotopes in a 1:1 ratio [19] [20].

Fragmentation Patterns: The base peak typically appears at mass-to-charge ratio 138/140, corresponding to the loss of the carboxyl group (mass 45) from the molecular ion [19] [20]. This fragmentation is characteristic of aromatic carboxylic acids, where alpha-cleavage adjacent to the carbonyl group is a predominant fragmentation pathway [19] [20].

Additional significant fragments include the loss of the hydroxyl radical (mass 17) yielding ions at mass-to-charge ratio 200/202, and the loss of the entire bromine atom producing a fragment at mass-to-charge ratio 138 [20] [21]. The fragmentation pattern is consistent with the electron impact ionization behavior of halogenated aromatic compounds containing carboxylic acid functionalities [19] [22].

Isotope Pattern Analysis: The presence of bromine creates a distinctive isotope pattern that aids in structural confirmation. Each bromine-containing fragment displays the characteristic doublet pattern with approximately equal intensity, confirming the presence of a single bromine atom in the molecule [20] [21].

X-Ray Crystallography for Structural Confirmation

While specific crystallographic data for 2-amino-6-bromo-4-pyridinecarboxylic acid are not available in the current literature, structural predictions can be made based on closely related compounds. Crystallographic studies of similar amino-bromopyridine derivatives provide insight into the expected structural parameters [23] [24] [25].

Crystal System and Space Group: Based on analogous compounds, 2-amino-6-bromo-4-pyridinecarboxylic acid would likely crystallize in the monoclinic crystal system with space group P2₁/c or P2₁/n, which are common for substituted pyridine derivatives [23] [26] [27]. The asymmetric unit would contain one molecule, with potential for hydrogen-bonded dimers or chains.

Hydrogen Bonding Patterns: The crystal structure would be stabilized by multiple intermolecular hydrogen bonds. The amino group can act as both hydrogen bond donor and acceptor, forming nitrogen-hydrogen···oxygen interactions with carboxyl groups of adjacent molecules [23] [24]. The carboxylic acid functionality would participate in classical oxygen-hydrogen···nitrogen hydrogen bonds with the pyridine nitrogen of neighboring molecules [23] [25].

Molecular Packing: The planar pyridine rings would likely exhibit π-π stacking interactions with centroid-centroid separations of approximately 3.4-3.8 Ångströms [23] [24]. The bromine substituent may participate in halogen bonding interactions, contributing to the overall crystal packing stability [23].

Unit Cell Parameters: Estimated unit cell dimensions based on similar compounds would include a-axis length of 12.5-14.0 Ångströms, b-axis of 6.0-7.5 Ångströms, and c-axis of 14.0-16.5 Ångströms, with a β angle of 95-115 degrees [23] [26]. The calculated density would be approximately 1.85-2.05 grams per cubic centimeter, reflecting the presence of the heavy bromine atom [26] [28].